

Structure-Activity Relationship of Lophanthoidin E Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Lophanthoidin E

Cat. No.: B14021423

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to **Lophanthoidin E**, focusing on derivatives of its core structure, lophanic acid. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery by providing objective comparisons of biological performance supported by experimental data.

Comparative Biological Activity of Lophanic Acid Derivatives

The biological activities of synthesized lophanic acid derivatives were evaluated to determine the impact of structural modifications on their antifungal and antibacterial efficacy. The data reveals critical insights into the pharmacophore of this class of compounds.

Compound	Modification	Antifungal Activity (Inhibitory Rate %)	Antibacterial Activity (Inhibitory Rate %)
3a	C-20 Methyl Ester	-	84.43 (vs. MRSA)
3b	C-20 Ethyl Ester	-	95.89 (vs. MRSA)
3d	C-20 Propyl Ester	>60 (vs. <i>T. rubrum</i> , <i>T. mentagrophytes</i> , <i>C. neoformans</i>)	Potent activity (except vs. <i>E. coli</i>)
3i	C-20 Isopropyl Ester	>60 (vs. <i>T. rubrum</i> , <i>T. mentagrophytes</i> , <i>C. neoformans</i>)	Potent activity (except vs. <i>E. coli</i>)
6a	C-13 Acetyl, C-20 Methyl Ester	Loss of activity	Loss of activity
6b	C-13 Acetyl, C-20 Propyl Ester	Loss of activity	Loss of activity

Data synthesized from studies on lophanic acid derivatives.[1][2] Inhibitory rates were evaluated at a concentration of 100 µg/mL.

The preliminary SAR analysis indicates that the presence of a free hydroxyl group at the C-13 position is crucial for both the antifungal and antibacterial activities of lophanic acid derivatives. [2] Esterification of this hydroxyl group, as seen in compounds 6a and 6b, leads to a significant loss of biological activity.[2] Furthermore, the esterification of the carboxylic acid at the C-20 position appears to be essential for potent activity, with compounds 3d and 3i demonstrating broad-spectrum antifungal and antibacterial effects.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of lophanic acid derivatives and for general cytotoxicity and anti-inflammatory screening are provided below.

Antimicrobial Activity Assay

The antifungal and antibacterial activities of the lophanic acid derivatives were assessed using a microdilution method.

- **Preparation of Test Compounds:** The synthesized compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
- **Microorganism Cultures:** Fungal strains (*T. rubrum*, *T. mentagrophytes*, *C. neoformans*, *C. albicans*) and bacterial strains (MRSA, *S. mutans*, *S. sobrinus*, *E. coli*) were cultured in their respective appropriate growth media.
- **Assay Procedure:** In a 96-well microplate, serial dilutions of the test compounds were added to the wells containing the microbial suspensions.
- **Incubation:** The plates were incubated under conditions suitable for the growth of the specific microorganisms.
- **Data Analysis:** The inhibitory rates were determined by measuring the optical density of the wells and comparing them to the positive control (e.g., miconazole for fungi) and negative control (vehicle).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

- **Cell Seeding:** Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
- **Incubation:** The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

- **Solubilization:** The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control cells.

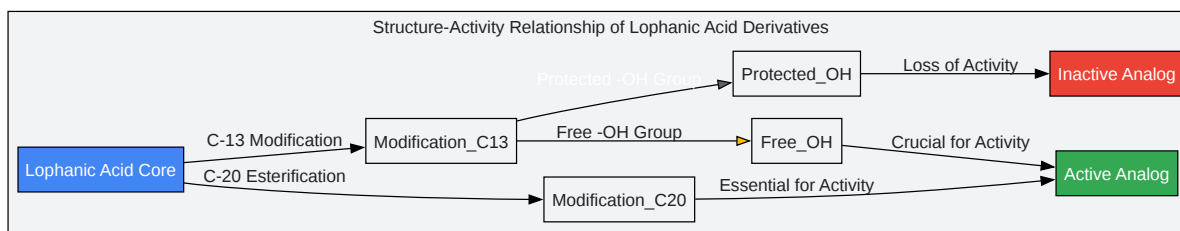
Anti-inflammatory Activity Assay (Nitric Oxide Production)

The Griess assay is a common method for measuring nitric oxide (NO) production by cells, often used as a marker for inflammatory responses.

- **Cell Culture and Stimulation:** Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.
- **Incubation:** The cells are incubated for a period of time (e.g., 24 hours) to allow for NO production.
- **Sample Collection:** After incubation, the cell culture supernatant is collected.
- **Griess Reaction:** An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
- **Incubation and Measurement:** The mixture is incubated at room temperature for a short period to allow for color development. The absorbance is then measured at approximately 540 nm.
- **Quantification:** The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

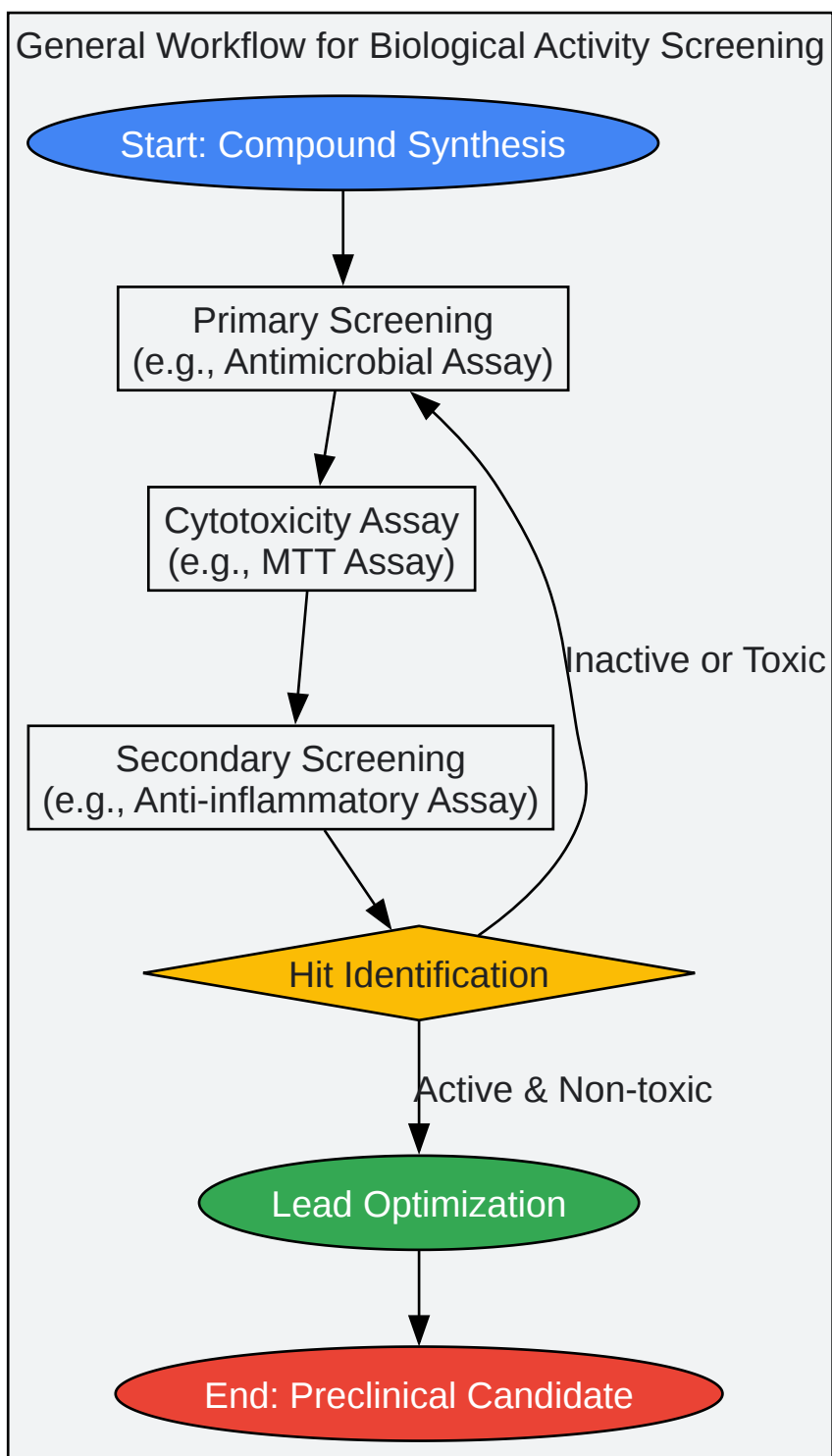
Visualizing Relationships and Processes

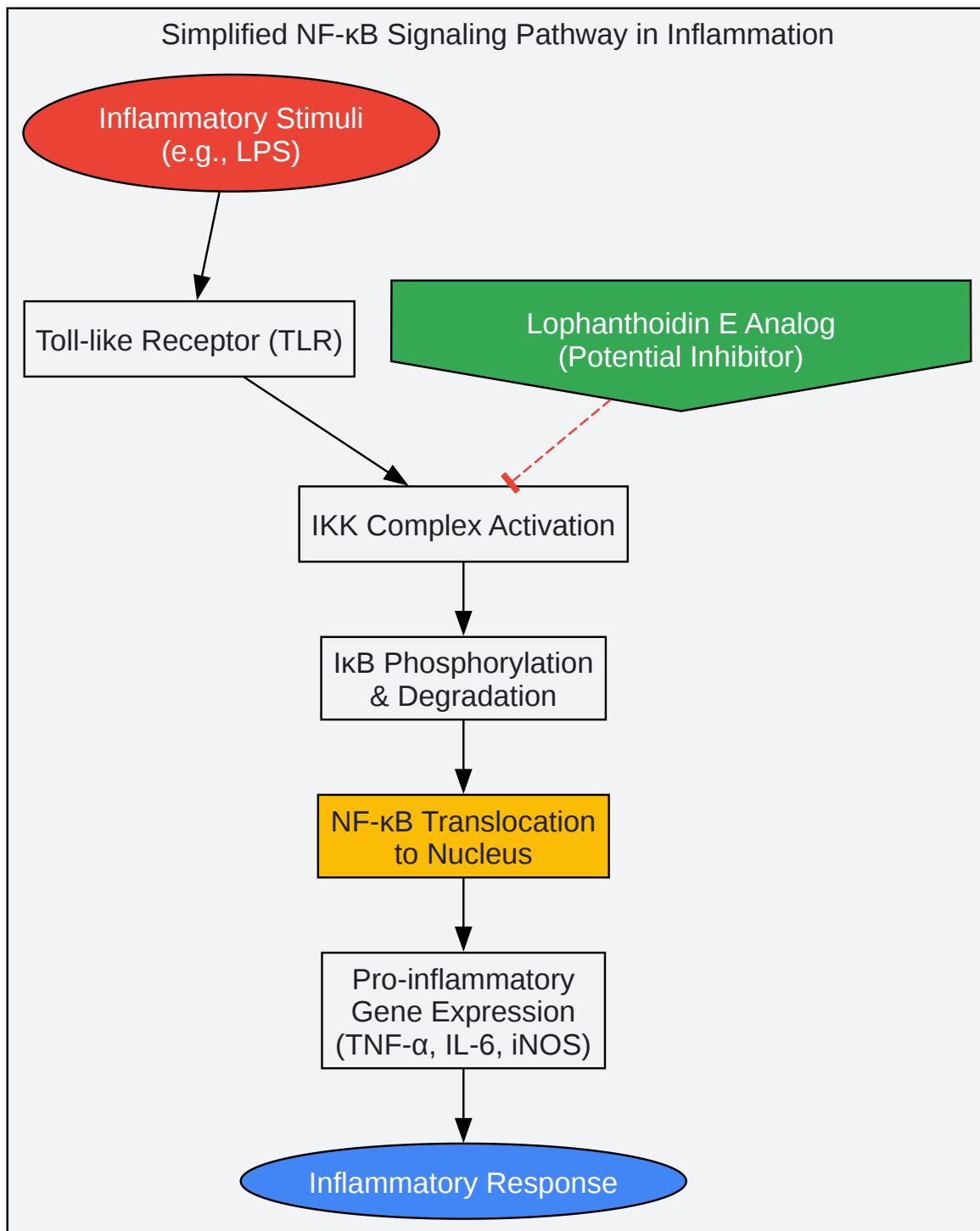
To better illustrate the structure-activity relationships, experimental workflows, and relevant biological pathways, the following diagrams have been generated using the DOT language.



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Caption: SAR of Lophanic Acid Analogs.





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References

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